6-fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one
描述
属性
IUPAC Name |
6-fluoro-1-[(4-methylphenyl)methyl]-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27FN2O3S/c1-19-5-9-21(10-6-19)17-31-18-27(35(33,34)22-11-7-20(2)8-12-22)28(32)23-15-24(29)26(16-25(23)31)30-13-3-4-14-30/h5-12,15-16,18H,3-4,13-14,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSBWRGPRVPLDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC(=C(C=C32)N4CCCC4)F)S(=O)(=O)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
6-Fluoro-3-(4-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(pyrrolidin-1-yl)-1,4-dihydroquinolin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects and other pharmacological properties, supported by case studies and research findings.
- Molecular Formula : C28H27FN2O3S
- Molecular Weight : 490.6 g/mol
- CAS Number : 902617-87-2
The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of a fluorine atom and a pyrrolidine moiety is particularly noteworthy, as these groups are often associated with enhanced pharmacological properties.
Antiproliferative Activity
Research indicates that derivatives of dihydroquinolin-4-one, including this compound, may exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds demonstrate cytotoxic effects on human cancer cell lines, such as HL60 and A549, with IC50 values indicating their effectiveness in inhibiting cell growth.
The mechanism by which this compound exerts its antiproliferative effects may involve the inhibition of key enzymes involved in cell proliferation and survival pathways. Similar compounds have been shown to inhibit dihydrofolate reductase (DHFR), leading to reduced levels of NADPH and subsequent destabilization of cellular functions critical for tumor growth .
Case Studies
- Study on Antiproliferative Effects : A recent investigation into the antiproliferative properties of related quinoline derivatives found that compounds with similar structural motifs significantly inhibited the growth of breast (MCF-7) and lung (A549) cancer cells. The study highlighted the potential for these compounds to serve as leads for developing new anticancer therapies .
- Fluorinated Derivatives : Research focusing on fluorinated quinolone derivatives has demonstrated enhanced biological activity compared to their non-fluorinated counterparts. The introduction of fluorine has been linked to improved binding affinities to target proteins involved in cancer progression .
科学研究应用
Anticancer Activity
Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. The specific compound under discussion has shown promise in various studies:
- Antiproliferative Effects : In vitro studies demonstrate that this compound inhibits the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been tested against human lung (A549), liver (HepG2), and breast (MCF-7) cancer cells, showing lower IC50 values compared to standard chemotherapeutics like irinotecan .
Antibacterial Properties
Quinoline derivatives are also recognized for their antibacterial activities. The compound has been evaluated for its effectiveness against various bacterial strains:
- Inhibition Studies : Preliminary data suggest that it exhibits notable inhibitory effects against Gram-positive bacteria, indicating its potential as a lead compound in developing new antibacterial agents .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of related compounds:
相似化合物的比较
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The table below compares the target compound with three analogs from the provided evidence:
Key Observations:
Position 3 Substituents: The 4-methylbenzenesulfonyl group in the target compound (vs. The absence of a sulfonyl group in Analog 3 (replaced by benzoyl) may diminish electron-withdrawing effects critical for receptor interactions.
Position 7 Modifications: The pyrrolidin-1-yl group in the target compound offers a rigid, hydrogen-bond-donating secondary amine, contrasting with the flexible diethylamino group in Analog 1. This could enhance selectivity for specific GABAA subtypes.
N1-Benzyl Variations :
Pharmacological and Physicochemical Implications
- Lipophilicity (LogP): The target compound’s pyrrolidin-1-yl group (vs. Ethoxy at position 6 in Analog 3 increases hydrophobicity, which may limit bioavailability.
Metabolic Stability :
- Receptor Selectivity: The pyrazoloquinolinone core in shares a bicyclic framework but lacks sulfonyl/pyrrolidinyl groups, suggesting divergent target profiles (e.g., α6-GABAA selectivity).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
